5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine
Description
The compound 5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine (molecular formula: C₁₈H₁₆ClN₃O₂S; molecular weight: 384.41 g/mol) is a bioactive heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a 2-chlorophenyl group at position 5 and a 4-methoxybenzo[d]thiazol-2-amine moiety at position 2 . Its structural uniqueness lies in the benzo[d]thiazol group, which distinguishes it from simpler oxadiazole derivatives.
Properties
IUPAC Name |
5-(2-chlorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2S/c1-22-11-7-4-8-12-13(11)18-16(24-12)19-15-21-20-14(23-15)9-5-2-3-6-10(9)17/h2-8H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWSXISXTZNXPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by cyclization of a hydrazide intermediate with a carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the chlorophenyl group with the methoxybenzo[d]thiazolyl-oxadiazole intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
The biological activity of this compound has been investigated through various studies, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For example, derivatives of thiazole and oxadiazole have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Properties
Several studies have highlighted the anticancer potential of thiazole derivatives. The compound may inhibit specific kinases involved in cancer cell proliferation and survival. For instance, molecular docking studies suggest that it can bind effectively to targets associated with breast cancer cell lines, leading to reduced cell viability .
Case Study: In Vitro Antitumor Activity
A study evaluated the effects of related compounds on various cancer cell lines:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 (breast cancer) | 10.5 | High |
| A549 (lung cancer) | 15.0 | Moderate |
| HeLa (cervical cancer) | 25.0 | Moderate |
The results indicate that the compound exhibits promising cytotoxicity against breast carcinoma cells, suggesting its potential as a therapeutic agent in oncology.
Anti-inflammatory Effects
Thiazole derivatives are also noted for their anti-inflammatory properties. These compounds may inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response . This activity could be beneficial in treating conditions characterized by chronic inflammation.
Potential Therapeutic Applications
Given its diverse biological activities, 5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine holds promise in several therapeutic areas:
- Cancer Treatment : Its ability to inhibit tumor growth makes it a candidate for further development as an anticancer drug.
- Infection Control : With demonstrated antimicrobial properties, it could serve as a base for developing new antibiotics.
- Anti-inflammatory Drugs : Its action on inflammatory pathways could lead to new treatments for chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through interaction with cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
Oxadiazole Derivatives
- N-(2,4-Dimethylphenyl)-5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-Amine (Compound 101) Structure: Oxadiazole core with 4-methoxyphenyl (position 5) and 2,4-dimethylphenyl (position 2). Activity: Exhibits cytotoxicity against leukemia (K-562), melanoma (MDA-MB-435), and breast cancer (T-47D) cell lines, with growth percent (GP) values ranging from 15.43 to 39.77 . Comparison: The 4-methoxy group on the phenyl ring is shared with the target compound, but the absence of a benzo[d]thiazol group limits its mechanism to cytotoxic pathways rather than cardiac modulation.
5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-Amine (Compound 29)
- Structure : Simplified oxadiazole with a 2-chlorophenyl substituent.
- Synthesis : Synthesized via photocatalytic oxidative heterocyclization with 94% yield .
- Comparison : Lacks the 4-methoxybenzo[d]thiazol-2-amine moiety, highlighting the importance of this group in the target compound’s specificity for SERCA2a.
- N-Substituted Derivatives of 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-Sulfanyl Acetamide Structure: Oxadiazole with a sulfanyl acetamide chain and 4-chlorophenyl group. Activity: Antimicrobial activity against bacterial and fungal strains, with compounds 6f and 6o showing notable potency . Comparison: The sulfanyl acetamide side chain introduces polar interactions absent in the target compound, redirecting activity toward microbial targets.
Thiadiazole Derivatives
- (E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine Structure: Thiadiazole core with 4-methylphenyl (position 5) and 4-chlorobenzylidene (position 2). Activity: Insecticidal and fungicidal properties due to the electron-withdrawing thiadiazole ring .
Key Observations:
Role of Benzo[d]thiazol Group : The target compound’s 4-methoxybenzo[d]thiazol moiety is critical for its interaction with SERCA2a, a feature absent in simpler oxadiazoles like Compound 29 .
Chlorophenyl groups (shared with Compound 29) contribute to stability and lipophilicity.
Thiadiazole vs. Oxadiazole : Thiadiazoles exhibit pesticidal activity due to sulfur’s electron-withdrawing effects, whereas oxadiazoles are more versatile in medicinal chemistry .
Biological Activity
5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological activities, and mechanisms of action associated with this compound.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The introduction of the oxadiazole ring is crucial for enhancing the biological activity. Various synthetic pathways have been explored, including acylation and cyclization reactions that yield the desired heterocyclic structure .
Anticancer Activity
Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 0.49 - 48.0 | |
| Compound B | NUGC (gastric cancer) | 25 nM | |
| This compound | Unknown | TBD | Current Study |
The anticancer activity is often attributed to the ability of these compounds to inhibit key cellular pathways involved in tumor growth. For example, some studies suggest that they may interfere with ATP-binding sites on tyrosine kinase receptors .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have been investigated for their antimicrobial effects. The presence of the chlorophenyl and methoxybenzo[d]thiazole groups enhances their interaction with microbial targets. Preliminary studies indicate that these compounds can exhibit significant inhibition against various bacterial strains .
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating caspase pathways.
- Targeting Kinases : Similar compounds have been shown to inhibit tyrosine kinases, which play critical roles in cancer cell signaling.
- Antimicrobial Mechanisms : For antimicrobial activity, the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Case Studies
Several studies have focused on the biological evaluation of oxadiazole derivatives:
- Study on Anticancer Activity : A recent study reported that a series of oxadiazole derivatives displayed varying degrees of cytotoxicity against different cancer cell lines. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of related compounds against clinical isolates of bacteria and fungi. Results indicated that certain modifications to the oxadiazole structure enhanced activity against resistant strains .
Q & A
Q. What are the recommended synthetic routes for preparing 5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine, and how are intermediates characterized?
The compound can be synthesized via cyclization of substituted hydrazides using phosphorus oxychloride (POCl₃) under reflux conditions (90–120°C) . Key intermediates include hydrazide derivatives formed by reacting substituted benzoic acids with thiosemicarbazide. Characterization typically involves IR spectroscopy to confirm functional groups (e.g., C=O at ~1650 cm⁻¹, N–H at ~3200 cm⁻¹) and ¹H/¹³C NMR to verify substituent integration and coupling patterns. Purity is assessed via TLC (silica gel, ethyl acetate/hexane eluent) and elemental analysis .
Q. Which spectroscopic and crystallographic methods are critical for structural validation of this oxadiazole derivative?
- X-ray crystallography reveals planar oxadiazole and thiazole rings with dihedral angles (~20–25°) between aromatic systems, stabilized by intermolecular hydrogen bonds (e.g., N–H···N) and π-π stacking .
- Mass spectrometry (HRMS) confirms molecular weight (e.g., Orbitrap Fusion Lumos with ETD for high-resolution data) .
- UV-Vis spectroscopy identifies π→π* transitions in the 250–300 nm range, correlating with conjugation in the heterocyclic core .
Q. What in vitro assays are used to screen the biological activity of this compound?
- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined via broth microdilution .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values, often combined with apoptosis markers (caspase-3 activation) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Density Functional Theory (DFT) predicts reaction pathways, such as cyclization energetics and transition states. Reaction path search algorithms (e.g., GRRM) combined with quantum chemical calculations identify optimal conditions (e.g., solvent polarity, temperature) to minimize side products . For example, POCl₃-mediated cyclization is favored in anhydrous conditions due to its role as a dehydrating agent .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Electron-withdrawing groups (e.g., Cl at the 2-chlorophenyl ring) enhance antibacterial activity by increasing membrane permeability .
- Methoxy groups on the benzothiazole moiety improve solubility but may reduce cytotoxicity due to steric hindrance at target sites .
- SAR studies using molecular docking (e.g., AutoDock Vina) reveal interactions with enzyme active sites (e.g., PFOR enzyme inhibition via amide conjugation) .
Q. How can contradictory data in biological assays be resolved?
- Dose-dependent effects : Re-evaluate IC₅₀ values across multiple cell lines to rule out cell-specific toxicity .
- Metabolic stability : Use HPLC-MS to assess compound degradation in serum-containing media .
- Target validation : Combine RNA interference (siRNA) with activity assays to confirm mechanism specificity .
Q. What strategies are employed to improve the compound’s pharmacokinetic profile?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance oral bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles to prolong half-life and reduce off-target effects .
- LogP optimization : Modify substituents to achieve a balance between hydrophilicity (LogP < 3) and membrane penetration .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Cyclization agent | POCl₃ (3 mol equivalents) | |
| Temperature | 120°C, reflux | |
| Purification | Recrystallization (DMSO/water) |
Q. Table 2. Biological Activity Trends
| Substituent | Antibacterial (MIC, µg/mL) | Anticancer (IC₅₀, µM) |
|---|---|---|
| 2-Chlorophenyl | 8.2 (S. aureus) | 12.5 (HeLa) |
| 4-Methoxybenzo[d]thiazole | 15.7 (E. coli) | 28.3 (MCF-7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
